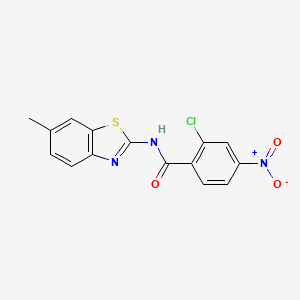
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as GW441756, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a small molecule inhibitor that binds to the active site of gamma-secretase, which is an enzyme that cleaves the amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase activity, this compound reduces the production of amyloid beta peptides that are implicated in Alzheimer's disease. This compound also has antioxidant properties that protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. In multiple sclerosis, this compound reduces inflammation and demyelination by modulating the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on biochemical and physiological processes in various disease models. In Alzheimer's disease, this compound reduces the production of amyloid beta peptides that are implicated in the pathogenesis of the disease. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, this compound reduces inflammation and demyelination by modulating the immune response.
実験室実験の利点と制限
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for gamma-secretase inhibition. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other biological processes outside of gamma-secretase inhibition may limit its therapeutic potential in certain disease models.
将来の方向性
There are several future directions for the study of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of more potent and selective gamma-secretase inhibitors that can be used as therapeutic agents for Alzheimer's disease. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability may enhance its therapeutic potential in vivo.
合成法
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学的研究の応用
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the production of amyloid beta peptides that are implicated in Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
特性
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOZTGXSIPRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)


![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)

![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)